2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZOZSBUMMHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is , with a molecular weight of approximately 378.87 g/mol. The compound features a benzenesulfonamide moiety and a tetrahydroquinoline structure, which contribute to its reactivity and biological interactions. The presence of a chlorine atom at the second position of the aromatic ring and a propionyl group attached to the nitrogen enhances its pharmacological potential .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.87 g/mol |
| Functional Groups | Chlorine, sulfonamide, propionyl |
| Structural Motifs | Tetrahydroquinoline |
Biological Activity
Research into the biological activity of compounds similar to 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide indicates potential pharmacological effects. Compounds containing tetrahydroquinoline structures have been reported to exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain tetrahydroquinoline compounds have been investigated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : There is evidence suggesting that related compounds can inhibit specific enzymes involved in disease processes .
The exact mechanisms by which 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its biological effects remain to be fully elucidated. However, studies indicate that it may interact with various molecular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes such as urease or acetylcholinesterase, inhibiting their activity .
- Cellular Pathways : It might influence signaling pathways involved in cell proliferation and apoptosis .
Cytotoxicity Studies
A study evaluating the cytotoxicity of related compounds against mammalian cell lines (e.g., mouse fibroblast 3T3 cells) indicated that several derivatives exhibited low toxicity levels while maintaining significant biological activity . This suggests that modifications in the structure can lead to enhanced therapeutic profiles.
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of tetrahydroquinoline derivatives found that certain compounds demonstrated notable inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antimicrobial efficacy .
Future Directions
Further research is necessary to explore the full therapeutic potential of 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking studies and biochemical assays.
- Development of Derivatives : Synthesizing and testing new derivatives to optimize biological activity and reduce potential side effects.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit significant pharmacological effects. Notably, tetrahydroquinoline derivatives have been studied for their potential as:
- Anticancer Agents : Due to their ability to interact with biological pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Agents : These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Studies have shown that compounds containing tetrahydroquinoline structures can exhibit various biological activities:
| Biological Activity | Type of Study | Main Findings |
|---|---|---|
| Anticancer Activity | In vitro studies | Induced apoptosis in cancer cell lines (e.g., breast and prostate cancer) through modulation of signaling pathways. |
| Anti-inflammatory Effects | Animal models | Reduced inflammation markers in models of chronic inflammation. |
Synthesis Pathways
The synthesis of 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves several key steps:
- Formation of Tetrahydroquinoline : Starting from appropriate precursors.
- Chlorination Reaction : Introducing the chlorine atom at the desired position on the aromatic ring.
- Sulfonamide Formation : Attaching the benzenesulfonamide group through nucleophilic substitution.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a derivative of tetrahydroquinoline exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
Research involving animal models indicated that compounds related to 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide effectively reduced levels of pro-inflammatory cytokines in models of arthritis. This suggests that such compounds could be developed into treatments for chronic inflammatory diseases.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) participates in hydrolysis and substitution reactions:
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond cleaves to yield benzenesulfonic acid and the corresponding amine:
Reaction:
Conditions:
-
Acidic: Concentrated HCl, reflux.
-
Basic: Aqueous NaOH, 80–100°C.
This reaction is critical for modifying the compound’s pharmacological properties .
Substitution
The sulfonamide nitrogen may undergo alkylation or acylation under strong nucleophilic conditions, though steric hindrance from the tetrahydroquinoline scaffold may limit reactivity.
Chlorobenzene Ring Reactivity
The 2-chloro substituent on the benzene ring influences electrophilic and nucleophilic processes:
Electrophilic Aromatic Substitution
The electron-withdrawing sulfonamide group directs incoming electrophiles to the meta position relative to the chlorine atom. Common reactions include:
-
Nitration: Requires HNO₃/H₂SO₄ at low temperatures.
-
Sulfonation: Fuming H₂SO₄ at 150°C.
Nucleophilic Aromatic Substitution
The chlorine atom can be replaced under harsh conditions (e.g., high-temperature catalysis with Cu or Pd) if activated by electron-withdrawing groups:
Example:
Tetrahydroquinoline Moiety Reactivity
The tetrahydroquinoline core and propionyl group enable distinct transformations:
Oxidation
The partially saturated tetrahydroquinoline ring can undergo dehydrogenation to form quinoline derivatives under oxidative conditions:
Reagents: KMnO₄ in acidic medium or DDQ (dichlorodicyanoquinone) .
Propionyl Group Hydrolysis
The amide bond in the propionyl group hydrolyzes to yield propionic acid and a free amine:
Reaction:
Conditions: Acidic (HCl) or basic (NaOH) hydrolysis at elevated temperatures.
Research Insights
-
Synthetic Utility: The compound’s sulfonamide and tetrahydroquinoline groups make it a versatile intermediate for synthesizing biologically active molecules, particularly protease inhibitors .
-
Stability Considerations: The propionyl group enhances stability against enzymatic degradation compared to unacylated analogues.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound shares key motifs with other benzenesulfonamide derivatives, differing primarily in substituents and scaffold modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Key Observations :
Chlorsulfuron’s triazine ring enables strong hydrogen bonding with plant enzymes, a feature absent in the target compound .
Substituent Effects :
- The 1-propionyl group in the target compound introduces a lipophilic side chain, which may improve membrane permeability compared to IIIa’s methoxystyryl group or chlorsulfuron’s methoxy-methyl triazine .
- The 2-chlorobenzenesulfonamide moiety is conserved across all analogues, suggesting a critical role in bioactivity, possibly through sulfonamide-mediated enzyme inhibition .
Biological Activity: Chlorsulfuron’s herbicidal activity is attributed to acetolactate synthase inhibition, while IIIa’s hydroxyquinoline and methoxy groups may confer antimicrobial properties . The target compound’s activity remains speculative but could align with these mechanisms.
Physicochemical Properties (Inferred)
- Lipophilicity : The target compound’s propionyl group may increase logP compared to IIIa (polar methoxystyryl) but decrease it relative to triflumuron (trifluoromethoxy substituent) .
- Solubility: Sulfonamide groups generally enhance aqueous solubility, but the tetrahydroquinoline core and propionyl chain could reduce it compared to chlorsulfuron .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and tetrahydroquinoline functionalization. Key steps include:
- Step 1 : Propionylation of the tetrahydroquinoline core using propionic anhydride under reflux in dichloromethane (DCM) .
- Step 2 : Sulfonamide formation via reaction of 2-chlorobenzenesulfonyl chloride with the amino group on the tetrahydroquinoline moiety. Triethylamine is often used as a base to neutralize HCl byproducts .
- Optimization : Yields are highly sensitive to solvent choice (polar aprotic solvents like DMF improve solubility) and temperature control (50–70°C for 12–24 hours) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Q. What preliminary biological screening data exist for this compound?
While direct data on this compound is limited, structurally related sulfonamide-tetrahydroquinoline hybrids exhibit:
- Antimicrobial Activity : MIC values of 4–8 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : IC50 of 12 nM against carbonic anhydrase IX, a cancer-associated enzyme .
- Cytotoxicity : EC50 of 18 µM in MCF-7 breast cancer cells .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
X-ray crystallography using SHELXL ( ) can address discrepancies in:
Q. What structure-activity relationship (SAR) insights guide functional group modifications?
Key SAR findings from analogous compounds:
- Chlorine Position : 2-chloro substitution on the benzene ring enhances antimicrobial potency by 3-fold compared to 4-chloro derivatives .
- Propionyl vs. Acetyl : Propionyl groups improve metabolic stability (t½ increased from 2 to 6 hours in hepatic microsomes) .
Q. How do conflicting reports on solubility and bioavailability impact formulation strategies?
Discrepancies arise from:
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina identifies strong binding to carbonic anhydrase IX (ΔG = -9.2 kcal/mol) .
- MD Simulations : 100-ns simulations reveal stable hydrogen bonds with Thr199 and Zn²⁺ in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
